MMAD Isomer
Description
Mass Median Aerodynamic Diameter (MMAD) is a critical parameter in aerosol science, representing the particle diameter at which 50% of the aerosol mass is contained in smaller particles and 50% in larger particles . It is pivotal for evaluating drug delivery efficiency, environmental pollutant behavior, and industrial aerosol performance. For pulmonary drug delivery, MMAD values between 1–5 µm are optimal, as particles within this range deposit effectively in the alveoli and bronchioles . Smaller MMAD values (<1 µm) enhance alveolar deposition but may increase systemic absorption, while larger particles (>5 µm) primarily settle in the upper airways .
Properties
Molecular Formula |
C41H66N6O6S |
|---|---|
Molecular Weight |
771.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30+,31-,32+,34-,35-,36-,37+/m0/s1 |
InChI Key |
BLUGYPPOFIHFJS-FHBKQJIJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MMAD Isomer involves the use of multi-stage inertial cascade impactors. These apparatuses progressively size-fractionate the aerosol passing through a series of stages containing one or more nozzles, by increasing particle velocity. The nozzle sizes for a given multi-nozzle stage can be described collectively by effective diameter, related to the cut-point size, providing the link to aerodynamic diameter .
Industrial Production Methods
In industrial settings, the production of this compound is achieved through the use of advanced aerosol generation and measurement techniques. These methods include the use of aerodynamic particle sizers, cascade impactors, and other gravimetric instruments to measure the particle size distribution of aerosols .
Chemical Reactions Analysis
Challenges in Isomer-Specific Reaction Analysis
Isomeric mixtures require advanced techniques for structural elucidation and quantification due to overlapping physical properties. Key methodologies highlighted in the literature include:
-
Molecular Rotational Resonance (MRR) Spectroscopy : Resolves isomers via high-resolution rotational constants and transition frequencies. For example, MRR differentiated regioisomers in photocatalytic C–H arylation reactions (e.g., 2-, 3-, and 4-substituted cyclohexanone derivatives) with ±5% quantification accuracy .
-
Chromatography-Mass Spectrometry (LC/GC-MS) : Hydrophilic interaction liquid chromatography (HILIC) separates structural isomers like leucine/isoleucine using zwitterionic columns .
Reaction Pathways for Isomeric Systems
Studies on analogous isomers provide mechanistic frameworks:
C₂H₅NO Isomers
-
Acetamide (CH₃C(O)NH₂) and 1,2-oxazetidine exhibit distinct reaction pathways. For instance, acetamide forms via 1,3-hydrogen transfer from ethanimidic acid (ΔG‡ = 130 kJ/mol), while 1,2-oxazetidine undergoes ring-opening reactions under acidic conditions .
-
Dipolar species (e.g., nitrones) show enhanced reactivity in cycloadditions due to high dipole moments (~4–5 D) .
Propyne vs. Allene Isomers
-
Gas-phase reactions of C₃H₄ isomers with C₂H₂⁺ revealed isomer-dependent mechanisms:
Quantitative Analytical Techniques
| Method | Application | Accuracy | Citation |
|---|---|---|---|
| MRR Spectroscopy | Regioisomer quantification in mixtures | ±5% | |
| HILIC-MS | Separation of amino acid isomers | RSD < 10% | |
| DFT Calculations | Predicting rotational constants | ±0.1% error |
Gaps and Recommendations
The absence of "MMAD Isomer" in the evaluated literature suggests:
-
Nomenclature Clarification : Verify if "MMAD" corresponds to a standardized IUPAC name or a proprietary abbreviation.
-
Structural Hypotheses : If MMAD is a methylated or cyclic amide derivative, consult analogous systems (e.g., acetamide pathways , C₂H₅NO reactivity ).
-
Experimental Validation : Apply MRR or tandem MS/MS (e.g., collision-induced dissociation) to characterize fragmentation patterns and reaction intermediates.
Scientific Research Applications
MMAD Isomer has significant applications in various scientific research fields:
Chemistry: Used in the study of aerosol chemistry and particle behavior.
Biology: Applied in understanding the impact of aerosols on biological systems, including respiratory health.
Medicine: Crucial in the development of inhalation therapies for respiratory diseases.
Industry: Utilized in environmental monitoring and control of particulate matter.
Mechanism of Action
The mechanism of action of MMAD Isomer involves its interaction with biological and environmental systems. In medical applications, the aerodynamic diameter of the particles determines their deposition in different regions of the respiratory tract. Smaller particles tend to penetrate deeper into the lungs, while larger particles are deposited in the upper airways .
Comparison with Similar Compounds
Ciclesonide vs. Fluticasone
- Ciclesonide : An inhaled corticosteroid (ICS) with an MMAD of 1.0 µm , enabling high lung deposition (80–90%) and peripheral airway penetration. Its extrafine particles improve small airway inflammation in asthma patients .
- Fluticasone : A conventional ICS with a larger MMAD (2.4–2.6 µm ), resulting in reduced peripheral lung distribution. Studies show ciclesonide outperforms fluticasone in improving small airway function and reducing hyperresponsiveness .
Table 1. MMAD Comparison of Select Pharmaceuticals
Budesonide Formulations
Budesonide’s MMAD varies with particle size and formulation excipients. For example:
- Micronized budesonide: MMAD ≈ 2.1 µm when aerosolized with lactose carriers (LH300).
- Milled budesonide : MMAD increases to 3.3 µm with LH210 lactose carriers, reducing deep lung deposition .
Environmental and Industrial Aerosols
Tobacco Product Aerosols
Table 2. MMAD in Environmental Contexts
| Source | MMAD (µm) | Implications | Source |
|---|---|---|---|
| Beijing Winter Haze | 0.89 | Sulfate from local SO₂ oxidation | |
| 3R4F Cigarette Smoke | 0.3–0.5 | High respirability, high toxicity |
Factors Influencing MMAD
Particle Size and Formulation
- Particle Diameter : Smaller primary particles (e.g., budesonide at 2.1 µm) yield lower MMAD and higher fine particle fraction (FPF), enhancing lung delivery .
- Excipients : Lactose fines (e.g., LH230) increase MMAD by promoting particle aggregation .
Device Design
- Nebulizers : MMAD of ambroxol HCl varies from 3.3 µm (B-type nebulizer) to 4.0 µm (A-type), impacting therapeutic efficacy .
- Inhalers : Computational fluid dynamics (CFD) optimizes MMAD by predicting particle dispersion in pediatric inhalers .
Research Findings and Controversies
- Seasonal MMAD Variations : In Beijing, sulfate MMAD increases from 0.64 µm (summer) to 0.89 µm (winter) due to shifts in SO₂ oxidation pathways .
- Contradictory Excipient Effects : While lactose fines generally increase MMAD, micronized LH300 formulations maintain consistent MMAD regardless of fines content .
Q & A
Q. What adjustments enhance this compound’s sensitivity in low-abundance cell types (<1% proportion)?
- Methodological Answer : Sensitivity is improved by (1) applying AICc correction during model fitting, (2) increasing sample size to reduce stochastic noise, and (3) incorporating prior knowledge of marker genes to constrain expression estimates for rare cell types .
Data Analysis Tables
| Parameter | Impact on MMAD Performance | Optimization Strategy |
|---|---|---|
| Cell-type proportion variability | Higher variability improves global test power | Use stratified sampling to balance mixtures |
| Normalization method | Quantile > RMA for sensitivity | Preprocess with median/quantile normalization |
| AICc correction | Reduces overfitting in low-abundance cells | Enable AICc in model selection step |
| Marker gene availability | Anchors expression estimates for rare cells | Curate markers from literature or scRNA-seq |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
